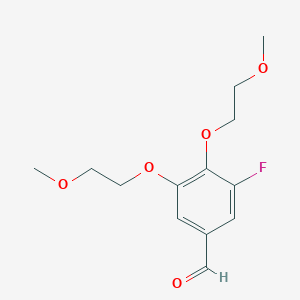
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom at the 3-position and two 2-methoxyethoxy groups at the 4 and 5 positions on the benzene ring, along with an aldehyde functional group
Preparation Methods
The synthesis of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the halogen-exchange reaction, where a precursor such as 3-chloro-4,5-bis(2-methoxyethoxy)benzaldehyde is treated with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another approach involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate
Chemical Reactions Analysis
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of functional materials, such as polymers and liquid crystals, due to its ability to introduce fluorine atoms into the molecular structure.
Mechanism of Action
The mechanism of action of 3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the formation of stable adducts .
Comparison with Similar Compounds
3-Fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluoro-3-methoxybenzaldehyde: This compound has a similar structure but lacks the additional 2-methoxyethoxy groups, making it less versatile in certain synthetic applications.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: This compound has a hydroxyl group instead of one of the 2-methoxyethoxy groups, which can significantly alter its reactivity and applications.
3,4,5-Trifluorobenzaldehyde: This compound contains three fluorine atoms on the benzene ring, which can enhance its electron-withdrawing properties and affect its reactivity in different ways.
Properties
CAS No. |
189206-34-6 |
|---|---|
Molecular Formula |
C13H17FO5 |
Molecular Weight |
272.27 g/mol |
IUPAC Name |
3-fluoro-4,5-bis(2-methoxyethoxy)benzaldehyde |
InChI |
InChI=1S/C13H17FO5/c1-16-3-5-18-12-8-10(9-15)7-11(14)13(12)19-6-4-17-2/h7-9H,3-6H2,1-2H3 |
InChI Key |
YZIDUJFJYDKOAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C(=CC(=C1)C=O)F)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















